molecular formula C14H26N2O2 B15124969 N-(1-hydroxy-2-methylpropan-2-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxamide

N-(1-hydroxy-2-methylpropan-2-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxamide

Cat. No.: B15124969
M. Wt: 254.37 g/mol
InChI Key: DNCQVDWVNKMOOB-UHFFFAOYSA-N
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Description

N-(1-hydroxy-2-methylpropan-2-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxamide is a decahydroisoquinoline derivative characterized by a fully saturated bicyclic structure and a carboxamide functional group at the 3-position. The decahydro scaffold confers conformational rigidity, which may enhance binding specificity compared to less saturated analogs.

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxamide

InChI

InChI=1S/C14H26N2O2/c1-14(2,9-17)16-13(18)12-7-10-5-3-4-6-11(10)8-15-12/h10-12,15,17H,3-9H2,1-2H3,(H,16,18)

InChI Key

DNCQVDWVNKMOOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NC(=O)C1CC2CCCCC2CN1

Origin of Product

United States

Comparison with Similar Compounds

(a) N-tert-butyl-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxamide (CAS 136465-81-1)

  • Substituent : tert-butyl group (vs. 1-hydroxy-2-methylpropan-2-yl in the target compound).
  • Properties : Predicted boiling point 497.6±34.0°C, pKa 14.55±0.20, density 1.00±0.1 g/cm³ .
  • Key Differences : The tert-butyl group lacks a hydroxyl moiety, likely reducing solubility in polar solvents compared to the target compound. This may impact bioavailability or CNS penetration.

(b) (3S,4aS,8aS)-2-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-(1,1-dimethylethyl)decahydroisoquinoline-3-carboxamide (CAS 136522-17-3)

  • Substituent: Complex amino-hydroxy-phenylbutyl side chain.
  • Molecular Formula : C₂₄H₃₉N₃O₂ (vs. C₁₅H₂₆N₂O₂ for the target compound, assuming similar core structure).
  • ~278 g/mol for the target compound) .

(c) Prodrug of 3S,4aR,6S,8aR-6-(((4-carboxy)phenyl)methyl)-decahydroisoquinoline-3-carboxylic acid

  • Modification : Carboxylic acid prodrug esterified for improved absorption.

Partially Saturated Isoquinoline/Quinoline Carboxamides

(a) AMG0635 (Dihydroisoquinoline Carboxamide)

  • Structure: (R)-N-(pyridin-3-yl)-1-(4-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide.
  • Activity : TRPM8 channel modulator, implicated in thermoregulation and pain .
  • Key Differences: The dihydroisoquinoline core has reduced saturation, increasing conformational flexibility.

(b) 5,6,7,8-Tetrahydro-4-hydroxy-N-2-pyridinyl-3-quinolinecarboxamide (CAS 102200-86-2)

  • Structure: Tetrahydroquinoline with pyridinyl and hydroxyl groups.
  • Key Differences : The pyridinyl substituent may engage in π-π stacking or metal coordination, while the tetrahydro scaffold offers intermediate rigidity between dihydro and decahydro analogs .

4-Oxo-1,4-dihydroquinoline-3-carboxamides

N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (Compound 67)

  • Structure : Adamantyl and pentyl substituents on a 4-oxo-dihydronaphthyridine core.
  • Properties : Molecular weight 422 g/mol (MH⁺), 25% yield in synthesis .
  • Key Differences : The adamantyl group confers high lipophilicity and metabolic stability, while the 4-oxo group may participate in hydrogen bonding. The target compound’s hydroxyl group could mimic this interaction with reduced steric bulk.

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